molecular formula C17H16Cl4N2O2 B11701525 (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

Cat. No.: B11701525
M. Wt: 422.1 g/mol
InChI Key: FVRVXUPKTDFHIC-UHFFFAOYSA-N
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Description

The compound "(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate" is a carbamate derivative featuring a trichloroethylamine core substituted with a benzylamino group and a (2-chlorophenyl)methyl ester.

Properties

Molecular Formula

C17H16Cl4N2O2

Molecular Weight

422.1 g/mol

IUPAC Name

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

InChI

InChI=1S/C17H16Cl4N2O2/c18-14-9-5-4-8-13(14)11-25-16(24)23-15(17(19,20)21)22-10-12-6-2-1-3-7-12/h1-9,15,22H,10-11H2,(H,23,24)

InChI Key

FVRVXUPKTDFHIC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC(C(Cl)(Cl)Cl)NC(=O)OCC2=CC=CC=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate typically involves the reaction of (2-chlorophenyl)methylamine with 1-(benzylamino)-2,2,2-trichloroethyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a solvent such as dichloromethane or toluene, and at a temperature range of 0-25°C. The reaction mixture is then purified using techniques such as column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving automated systems for precise control of reaction conditions. The use of continuous flow reactors and advanced purification methods such as high-performance liquid chromatography (HPLC) can enhance the efficiency of production.

Chemical Reactions Analysis

Types of Reactions

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: N-bromosuccinimide (NBS) for bromination, sodium azide (NaN3) for azidation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to a variety of substituted derivatives depending on the nucleophile employed.

Scientific Research Applications

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. Additionally, it may interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Carbamate Derivatives
Compound Name Molecular Formula Key Substituents Halogen Type Functional Groups Molar Mass (g/mol)
Target Compound* C17H15Cl4N3O2 (2-Chlorophenyl)methyl, Benzylamino Cl Carbamate, Trichloroethyl 437.13 (estimated)
Benzyl 2,2,2-Trichloro-1-(((2-Chloroanilino)carbothioyl)amino)ethylcarbamate C17H15Cl4N3O2S 2-Chlorophenyl, Carbothioylamino Cl Carbamate, Thiourea 473.20
Benzyl N-(1-Chloro-2,2,2-Trifluoroethyl)carbamate C10H9ClF3NO2 Benzyl, Trifluoroethyl Cl, F Carbamate 267.63
Trichloroethyl N,N-Diethylcarbamate C7H11Cl3NO2 Diethylamine Cl Carbamate 254.53

Key Observations :

  • In contrast, ’s trifluoroethyl group introduces fluorine, increasing lipophilicity and altering reactivity .
  • Functional Groups : The thiourea moiety in ’s compound (C=S vs. C=O in carbamates) may enhance metal-binding affinity but reduce hydrolytic stability compared to the target compound .

Analytical and Physicochemical Properties

Table 3: Analytical Data and Properties
Compound Melting Point Stability Solubility (Predicted) Key Analytical Data
Target Compound Not reported High (due to Cl substituents) Low in water, moderate in DMSO Elemental analysis (e.g., C, H, N), MS fragmentation
Compound Not reported Moderate (thiourea sensitivity) Low in water, high in DMF MS: m/z 473 (M+)
Compound Not reported High (F substituents) High in organic solvents Molar mass: 267.63 g/mol

Analytical Trends :

  • Mass spectrometry (MS) is a common tool for confirming molecular identity across all analogs .
  • The trichloroethyl group in the target compound may lead to distinct Cl isotope patterns in MS, aiding identification .

Biological Activity

(2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate is a synthetic organic compound that has garnered attention for its potential biological activities. This compound belongs to the class of carbamates, which are known for a variety of pharmacological properties. Understanding its biological activity is crucial for exploring therapeutic applications and assessing safety profiles.

Chemical Structure

The molecular structure of (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate can be represented as follows:

  • Molecular Formula : C18H18Cl3N2O2
  • IUPAC Name : (2-chlorophenyl)methyl N-[1-(benzylamino)-2,2,2-trichloroethyl]carbamate

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is hypothesized that the compound may exert its effects through:

  • Enzyme Inhibition : The carbamate group can inhibit enzymes by binding to their active sites, disrupting normal cellular processes.
  • Neuroprotective Effects : Similar compounds have shown neuroprotective properties by modulating apoptotic pathways and enhancing cell survival mechanisms. For instance, aromatic carbamates have been reported to increase the Bcl-2/Bax ratio, promoting an anti-apoptotic state and activating autophagy through induction of beclin 1 .

In Vitro Studies

Research on related carbamate derivatives indicates that they possess significant protective activity against apoptosis in neuronal cell lines. For example, a study demonstrated that certain aromatic carbamates protected up to 80% of neurons from etoposide-induced apoptosis at concentrations as low as 100 nM .

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Neuroprotection : Aromatic carbamates have been shown to protect human induced pluripotent stem cell-derived neurons from apoptosis. The mechanisms include upregulation of anti-apoptotic proteins and antioxidant activity .
    CompoundProtective Activity (%)Concentration (nM)
    Compound A80%100
    Compound B63%300
    Compound C42%1000
  • Antimicrobial Activity : Some trichloroethyl derivatives have exhibited antimicrobial properties against various pathogens, suggesting potential applications in treating infections .
  • Toxicological Assessments : Toxicity studies indicate that while some derivatives show promising biological activity, they may also exhibit hepatotoxicity at high doses, necessitating careful evaluation for therapeutic use .

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